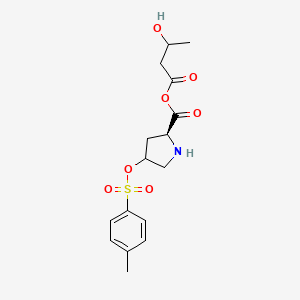
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that combines a hydroxybutanoic acid moiety with a pyrrolidine ring, further functionalized with a tosyloxy group and a carboxylic anhydride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the hydroxybutanoic acid moiety. The tosyloxy group is then added through a tosylation reaction, and finally, the carboxylic anhydride is formed through a dehydration reaction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The tosyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the tosyloxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone or aldehyde, while substitution of the tosyloxy group can yield various substituted pyrrolidine derivatives.
Scientific Research Applications
3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxybutanoic acid
- 4-(Tosyloxy)pyrrolidine
- Pyrrolidine-2-carboxylic acid
Uniqueness
What sets 3-Hydroxybutanoic (2S)-4-(tosyloxy)pyrrolidine-2-carboxylic anhydride apart from similar compounds is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H21NO7S |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-hydroxybutanoyl (2S)-4-(4-methylphenyl)sulfonyloxypyrrolidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO7S/c1-10-3-5-13(6-4-10)25(21,22)24-12-8-14(17-9-12)16(20)23-15(19)7-11(2)18/h3-6,11-12,14,17-18H,7-9H2,1-2H3/t11?,12?,14-/m0/s1 |
InChI Key |
FRJHSEHUHIGTSQ-YIZWMMSDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2C[C@H](NC2)C(=O)OC(=O)CC(C)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CC(NC2)C(=O)OC(=O)CC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-(Pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12891279.png)
![2-[(2,4-Dichlorophenyl)methyl]-3-methyl-1,2-oxazol-5(2H)-one](/img/structure/B12891296.png)


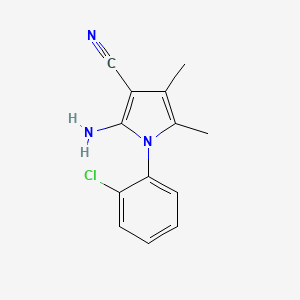

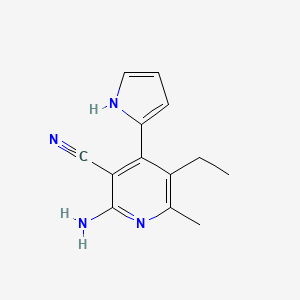
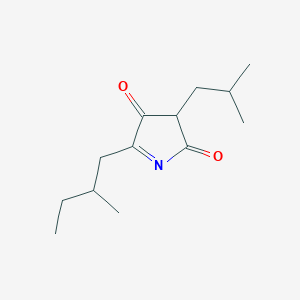
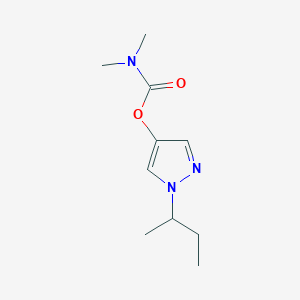
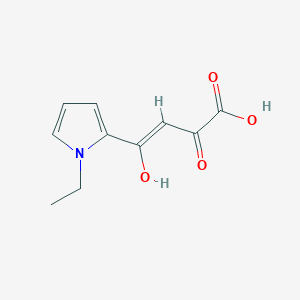
![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
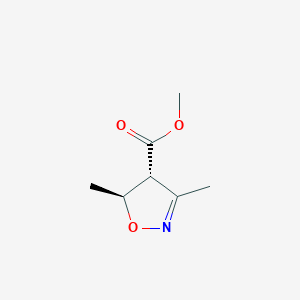
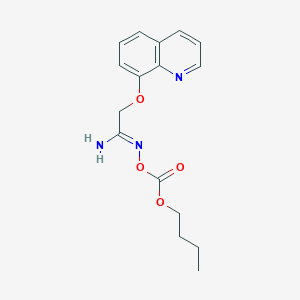
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
